molecular formula C16H19N7O3 B2773032 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1706229-59-5

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2773032
CAS No.: 1706229-59-5
M. Wt: 357.374
InChI Key: GWZHTHJMYNETLI-UHFFFAOYSA-N
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Description

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one (CAS 1706229-59-5) is a synthetic heterocyclic compound with a molecular formula of C16H19N7O3 and a molecular weight of 357.37 g/mol . This complex molecule is built from a piperidine core that is functionalized with both a 1,2,4-oxadiazole ring linked to a pyrazine group and an imidazolidin-2-one moiety connected via a carbonyl bridge . The presence of multiple nitrogen-containing heterocycles, including the 1,2,4-oxadiazole, contributes to the compound's structural complexity and potential for diverse molecular interactions . The imidazolidin-2-one unit is a significant pharmacophore found in various biologically active compounds and is also utilized as a chiral auxiliary in asymmetric synthesis . This product is intended for research and development purposes in laboratory settings only. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal, medicinal, or veterinary applications. Researchers can order this compound in various quantities from suppliers such as Life Chemicals .

Properties

IUPAC Name

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c24-15-19-5-7-23(15)16(25)22-6-1-2-11(10-22)8-13-20-14(21-26-13)12-9-17-3-4-18-12/h3-4,9,11H,1-2,5-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZHTHJMYNETLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole ring in this compound?

  • Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting a hydrazide derivative with a carbonyl compound (e.g., nitrile or carboxylic acid) under acidic or thermal conditions. For example, hydrazides can react with nitriles in the presence of trifluoroacetic acid to form the oxadiazole core . Optimizing stoichiometry and reaction time is critical to minimize byproducts like open-chain intermediates.
  • Key Reference : Cyclization methods for oxadiazole rings are detailed in , which highlights hydrazide-carbonyl condensation as a foundational step .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

  • Methodological Answer :

Technique Application Example Data
NMR Confirms connectivity of piperidine, oxadiazole, and imidazolidinone moieties1H^1H NMR for proton environments; 13C^{13}C NMR for carbonyl and aromatic carbons
IR Identifies functional groups (e.g., C=O stretch at ~1670–1730 cm1^{-1})Strong absorption bands for oxadiazole (C=N) and carbonyl groups
MS Validates molecular weight and fragmentation patternsHigh-resolution MS to confirm [M+H]+^+ or [M+Na]+^+ ions

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) due to the compound’s heterocyclic motifs, which are common in kinase or protease inhibitors. Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal during workup .
  • Catalysts : Use coupling agents like HATU or EDCI for amide bond formation between piperidine and imidazolidinone units .
  • Temperature Control : Maintain 60–80°C for cyclization steps to balance reaction rate and decomposition .
    • Data Analysis : Monitor reaction progress via TLC or LC-MS. For example, reports yields improved from 45% to 72% by adjusting solvent polarity .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazine ring and target proteins (e.g., kinases). Focus on hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    • Case Study : demonstrates how computational design predicted fluorescence properties in maleimide derivatives, a strategy adaptable to binding studies .

Q. How can structural ambiguities in X-ray crystallography be resolved for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve electron density for the oxadiazole and pyrazine rings.
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the piperidine methyl group using PART and SIMU instructions .
  • Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian 16) to verify bond lengths and angles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Variable Identification : Compare assay conditions (e.g., pH, temperature, cell lines). For example, reports antimicrobial activity varying with bacterial strain .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antibiotics).
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

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